molecular formula C8H6ClNO4 B1581203 2-(5-Chloro-2-nitrophenyl)acetic acid CAS No. 22908-28-7

2-(5-Chloro-2-nitrophenyl)acetic acid

Cat. No. B1581203
CAS RN: 22908-28-7
M. Wt: 215.59 g/mol
InChI Key: ISSGDBWGQCOTNA-UHFFFAOYSA-N
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Description

“2-(5-Chloro-2-nitrophenyl)acetic acid” is an organic compound with the linear formula C8H6ClNO4 . It has a molecular weight of 215.594 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(5-Chloro-2-nitrophenyl)acetic acid” consists of a benzene ring with a carboxylic acid functional group, a nitro group, and a chlorine atom . The compound has a molecular formula of C8H6ClNO4 .


Physical And Chemical Properties Analysis

“2-(5-Chloro-2-nitrophenyl)acetic acid” has a predicted boiling point of 371.0±27.0 °C and a predicted density of 1.532±0.06 g/cm3 . It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Herbicidal Activity

One notable application of derivatives of 2-(5-Chloro-2-nitrophenyl)acetic acid is in the field of agriculture as herbicides. A study by Yoshiharu Hayashi demonstrated the synthesis of 22 derivatives of (E,Z)-[[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]acetic acid, which showed promising herbicidal activity against various weeds, specifically in soybeans. One of these compounds, AKH-7088, showed exceptional potential in controlling a broad spectrum of broadleaf weeds at low application rates while being tolerant to soybeans (Hayashi, 1990).

Hydroxyl Protecting Group in Organic Chemistry

Synthesis of Pharmaceutical Compounds

The nitration, reduction, and functional group transformation of derivatives of 2-(5-Chloro-2-nitrophenyl)acetic acid are essential steps in the synthesis of various pharmaceutical compounds. For instance, Zhao De-feng described the synthesis of 2-(2,5-diamino phenyl)ethanol, a precursor in pharmaceutical manufacturing, starting from 3-fluorophenyl acetic acid (Zhao, 2007).

Antimicrobial Activity

M. F. Dhaduk and H. Joshi explored the synthesis of isoxazole derivatives using compounds including 5-(4-nitrophenyl) furan-2-carbaldehyde, which may have origins from (2-nitrophenyl)acetic acid derivatives. These derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in antimicrobial treatments (Dhaduk & Joshi, 2022).

Safety And Hazards

This compound is considered hazardous and carries the GHS07 safety symbol . It has hazard statements H319-H335-H302+H312+H332-H315, indicating that it can cause serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(5-chloro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSGDBWGQCOTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344576
Record name 2-(5-chloro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-nitrophenyl)acetic acid

CAS RN

22908-28-7
Record name 2-(5-chloro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Broeders, L Defrere, MF Deltent… - … Process Research & …, 2009 - ACS Publications
Practical Syntheses of Oxindole Derivatives: Chemical Development towards 2-(5-Chloro-2-oxo-2,3-dihydroindol-1-yl)acetamide and (S)-2-(5-Chloro-2-oxo-2,3-dihydroindol-1-yl)…
Number of citations: 13 pubs.acs.org
K Okuro, J Gurnham, H Alper - The Journal of Organic Chemistry, 2011 - ACS Publications
Ionic diamine rhodium complex (1) catalyzes the reductive N-cyclization of 2-vinylnitroarenes using carbon monoxide as a reducing agent to afford functionalized indoles. The catalytic …
Number of citations: 59 pubs.acs.org

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